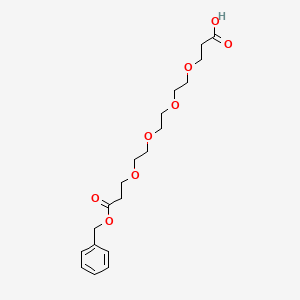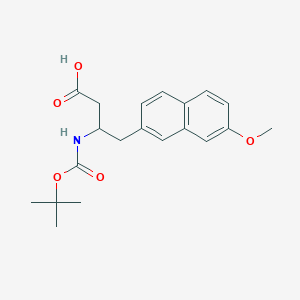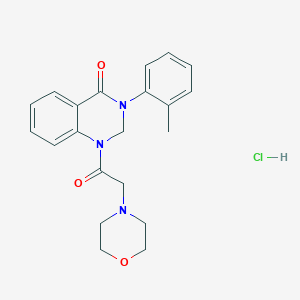
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride is a complex organic compound with a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the quinazolinone core, followed by the introduction of the morpholinoacetyl and o-tolyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride can be compared with other quinazolinone derivatives, such as:
4(1H)-Quinazolinone, 2,3-dihydro-1-(piperidinylacetyl)-3-(o-tolyl)-, hydrochloride: Similar structure but with a piperidinylacetyl group instead of morpholinoacetyl.
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(m-tolyl)-, hydrochloride: Similar structure but with a m-tolyl group instead of o-tolyl.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20866-11-9 |
|---|---|
Molecular Formula |
C21H24ClN3O3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-6-2-4-8-18(16)24-15-23(19-9-5-3-7-17(19)21(24)26)20(25)14-22-10-12-27-13-11-22;/h2-9H,10-15H2,1H3;1H |
InChI Key |
XKHXPEJUALYCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


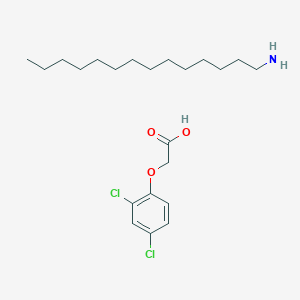

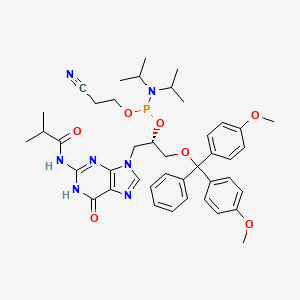
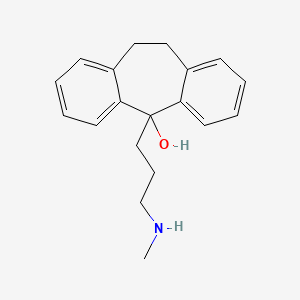


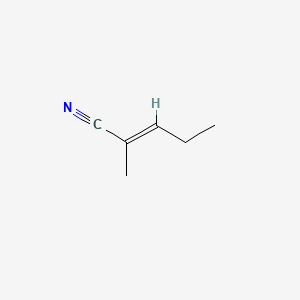
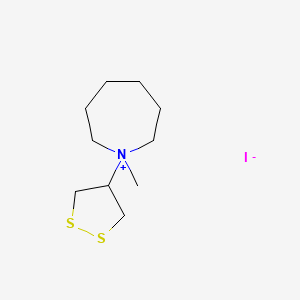
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
![6-Formyl-8-hydroxyindolo[3,2-b]carbazole](/img/structure/B13729340.png)
![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)
